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Compound of Interest

Compound Name: 4,4'-Dinitrodiphenylmethane

Cat. No.: B168056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-
Dinitrodiphenylmethane, a compound of interest in various chemical and pharmaceutical

research fields. This document details its structural parameters, spectroscopic signature, and

relevant experimental protocols, presented in a manner conducive to advanced scientific

understanding and application.

Molecular Identity and Physicochemical Properties
4,4'-Dinitrodiphenylmethane, also known as bis(4-nitrophenyl)methane, is an organic

compound with the chemical formula C₁₃H₁₀N₂O₄.[1][2] It possesses a molecular weight of

258.23 g/mol .[2] The compound typically appears as a light yellow solid.[3] Key

physicochemical properties are summarized in the table below.
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Property Value

Molecular Formula C₁₃H₁₀N₂O₄

Molecular Weight 258.23 g/mol

Melting Point 185 °C

Boiling Point (Predicted) 445.1 ± 25.0 °C

Density (Predicted) 1.341 ± 0.06 g/cm³

InChIKey GLBZQZXDUTUCGK-UHFFFAOYSA-N

CAS Number 1817-74-9

Table 1: Physicochemical Properties of 4,4'-Dinitrodiphenylmethane.[3]

Molecular Structure and Crystallography
The definitive determination of the three-dimensional arrangement of atoms in 4,4'-
Dinitrodiphenylmethane is achieved through single-crystal X-ray diffraction. While a

comprehensive crystallographic study for the 4,4'-isomer is not readily available in the public

domain, a detailed analysis of its isomer, bis(2-nitrophenyl)methane (2,2'-

dinitrodiphenylmethane), provides significant insights into the expected structural features.[1][4]

[5]

The crystal structure of bis(2-nitrophenyl)methane reveals a triclinic system with space group

P-1.[1][4][5] The molecule consists of two nitrophenyl rings linked by a methylene bridge.[1][4]

[5] A key structural feature is the significant twisting of the nitro groups relative to the benzene

rings, with dihedral angles of 16.64 (18)° and 28.02 (11)°.[1][4] The two benzene rings are

nearly perpendicular to each other, exhibiting a dihedral angle of 87.72 (6)°.[1][4] It is

anticipated that the 4,4'-isomer will also exhibit non-planar geometry due to steric hindrance

between the nitro groups and the methylene bridge, influencing its packing in the solid state.

Table 2: Selected Crystallographic Data for bis(2-nitrophenyl)methane.[1][4][5]
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Parameter Value

Formula C₁₃H₁₀N₂O₄

Molecular Weight 258.23

Crystal System Triclinic

Space Group P-1

a (Å) 7.628 (3)

b (Å) 8.340 (3)

c (Å) 9.464 (4)

α (°) 103.544 (8)

β (°) 92.555 (7)

γ (°) 94.870 (7)

Volume (Å³) 582.0 (4)

Z 2

Table 3: Selected Bond Lengths for bis(2-nitrophenyl)methane.[1][4]

Bond Length (Å)

N1-O1 1.233(2)

N1-O2 1.227(2)

N2-O3 1.228(2)

N2-O4 1.229(2)

Table 4: Selected Bond Angles for bis(2-nitrophenyl)methane.[1][4]
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Angle Value (°)

O2-N1-O1 123.4(2)

O2-N1-C1 118.5(2)

O1-N1-C1 118.1(2)

O3-N2-O4 123.3(2)

O3-N2-C8 118.5(2)

O4-N2-C8 118.2(2)

Table 5: Selected Dihedral Angles for bis(2-nitrophenyl)methane.[1][4]

Atoms Angle (°)

O2-N1-C1-C2 16.8(3)

O1-N1-C1-C2 -163.7(2)

O3-N2-C8-C9 28.3(3)

O4-N2-C8-C9 -152.0(2)

C2-C1-C7-C8 87.6(2)

Spectroscopic Characterization
The molecular structure of 4,4'-Dinitrodiphenylmethane is further elucidated and confirmed

through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework

of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the methylene bridge protons. The aromatic protons on the two
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equivalent para-substituted phenyl rings would likely appear as a set of doublets in the

downfield region (typically 7-8.5 ppm) due to the electron-withdrawing nature of the nitro

groups. The methylene protons would appear as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon

environments. The carbon atoms attached to the nitro groups will be significantly deshielded

and appear at a lower field. The methylene carbon will have a characteristic chemical shift,

and the remaining aromatic carbons will appear in the aromatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. The

characteristic vibrational frequencies for 4,4'-Dinitrodiphenylmethane include:

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group

(NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while

the methylene C-H stretching will be observed below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹

region.

C-N Stretching: The C-N stretching vibration is typically found in the 800-900 cm⁻¹ range.

Experimental Protocols
Synthesis of 4,4'-Dinitrodiphenylmethane
A general method for the synthesis of diarylmethanes involves the Friedel-Crafts alkylation of

an aromatic compound. For 4,4'-Dinitrodiphenylmethane, a plausible synthetic route would

be the nitration of diphenylmethane. A detailed protocol for a related compound, bis(2-

nitrophenyl)methane, involves a Suzuki coupling reaction, which could be adapted.[4]

Protocol for a related synthesis (Suzuki Coupling):

To a mixture of 2-nitrophenylboronic acid, 2-nitrobenzyl bromide, and a palladium catalyst

(e.g., Pd(PPh₃)₄), a solution of a base (e.g., K₂CO₃) in a suitable solvent (e.g., a mixture of
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THF and water) is added under an inert atmosphere (e.g., nitrogen).[4]

The reaction mixture is heated under reflux for a specified period (e.g., 24 hours), ensuring

protection from light.[4]

After cooling, the product is extracted with an organic solvent, and the organic layer is

washed and dried.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography.

Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated

solution of the purified compound in an appropriate solvent or solvent mixture.

General Crystallization Protocol:

Dissolve the purified 4,4'-Dinitrodiphenylmethane in a minimal amount of a suitable solvent

(e.g., ethyl acetate/acetone mixture) at an elevated temperature.[6]

Allow the solution to cool slowly to room temperature.

If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod

or by adding a seed crystal.

Allow the solution to stand undisturbed for several days to allow for the slow growth of single

crystals.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-20 mg of the purified compound for ¹H NMR (20-50 mg for

¹³C NMR).[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean NMR tube.[7]
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Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[7]

Data Acquisition:

The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution.

The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

FTIR Spectroscopy
Sample Preparation:

For solid samples, a KBr pellet is typically prepared. A small amount of the sample is ground

with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the spectrometer, and the spectrum is recorded over a specific

range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Visualizations
Molecular Structure of 4,4'-Dinitrodiphenylmethane
Caption: 2D representation of the 4,4'-Dinitrodiphenylmethane molecular structure.
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Experimental Workflow for Structural Characterization

Synthesis and Purification

Structural Characterization

Data Analysis

Synthesis of Crude Product

Purification (e.g., Column Chromatography)

NMR Spectroscopy (1H, 13C) FTIR SpectroscopyCrystallization

Molecular Structure Elucidation

Single-Crystal X-ray Diffraction

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural characterization of 4,4'-
Dinitrodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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